1H,1H,2H-Perfluoro-1-decene

AGET ATRP Fluorinated Copolymer Synthesis Supercritical CO2 Polymerization

1H,1H,2H-Perfluoro-1-decene (CAS 21652-58-4), also referred to as perfluorooctyl ethylene or heptadecafluoro-1-decene, is a terminally unsaturated fluorinated alkene (C10H3F17) with a linear perfluoroalkyl chain of eight CF2 groups terminated by a reactive vinyl group. The compound is a clear, colorless liquid with a density of 1.677 g/mL at 25°C, a boiling point of 146–147°C, and a flash point > 230°F.

Molecular Formula C10H3F17
Molecular Weight 446.1 g/mol
CAS No. 21652-58-4
Cat. No. B1346941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,2H-Perfluoro-1-decene
CAS21652-58-4
Molecular FormulaC10H3F17
Molecular Weight446.1 g/mol
Structural Identifiers
SMILESC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C10H3F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2
InChIKeyNKAMGQZDVMQEJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 1H,1H,2H-Perfluoro-1-decene (CAS 21652-58-4) in Fluorous Materials Research and Specialty Synthesis


1H,1H,2H-Perfluoro-1-decene (CAS 21652-58-4), also referred to as perfluorooctyl ethylene or heptadecafluoro-1-decene, is a terminally unsaturated fluorinated alkene (C10H3F17) with a linear perfluoroalkyl chain of eight CF2 groups terminated by a reactive vinyl group . The compound is a clear, colorless liquid with a density of 1.677 g/mL at 25°C, a boiling point of 146–147°C, and a flash point > 230°F . Its calculated octanol-water partition coefficient (LogP) is approximately 6.18, indicating strong lipophilicity [1]. The molecule serves as a key fluorinated building block for synthesizing specialty surfactants, fluorous ligands, surface modifiers, and fluorinated polymers .

Critical Procurement Rationale: Why 1H,1H,2H-Perfluoro-1-decene Cannot Be Arbitrarily Replaced by Other Fluorous Alkenes


Despite the apparent similarity among terminally unsaturated perfluoroalkenes (e.g., C6, C8, C10 perfluoro-1-alkenes), quantitative differences in their physicochemical and reactivity profiles preclude casual interchange. The length of the perfluoroalkyl tail directly governs partition behavior in fluorous biphasic systems, surface energy contributions in coatings, and monomer reactivity ratios in copolymerization [1][2]. For example, the LogP of 1H,1H,2H-perfluoro-1-decene is approximately 6.18, compared to ~3.64 for the C6 analog 1H,1H,2H-perfluoro-1-hexene [3], a difference of nearly three orders of magnitude in octanol-water distribution that fundamentally alters compound retention in fluorous separations and environmental fate [4]. The specific chain length of the C10 compound (perfluorooctyl group) yields a distinct balance of fluorous phase affinity and steric accessibility at the vinyl terminus, which manifests in measurable differences in surface modification outcomes and polymer architecture [5].

Quantitative Differentiation of 1H,1H,2H-Perfluoro-1-decene: Comparative Evidence Against Closest Analogs


Copolymerization Reactivity Ratio: rF-decene = 0.02 vs. tBA (r=9.1) Defines Controlled Incorporation in Gradient Copolymers

In AGET ATRP copolymerization with tert-butyl acrylate (tBA) in supercritical CO2, 1H,1H,2H-perfluoro-1-decene (F-decene) exhibited a reactivity ratio of rF-decene = 0.02, whereas tBA showed rtBA = 9.1 [1]. This stark contrast quantifies the fluorinated monomer's extremely low propensity for homopropagation relative to cross-propagation, enabling the synthesis of well-defined gradient copolymers with molecular weights between 10,000 and 40,000 g/mol and polydispersities between 1.1 and 2.1 [1]. While no directly comparable r values for 1H,1H,2H-perfluoro-1-octene or 1H,1H,2H-perfluoro-1-hexene in identical AGET ATRP systems were located, the C8 fluorous analog 2-hydroperfluorooct-1-ene in conventional free-radical copolymerization with vinylidene fluoride (VDF) showed rVDF = 12.0 ± 3.0 and rF2C-CHC6F13 = 0.9 ± 0.4 at 74 °C [2], a tenfold higher reactivity ratio for the fluorous comonomer, indicating substantially different copolymerization kinetics driven by chain length effects on monomer diffusion and steric hindrance [1].

AGET ATRP Fluorinated Copolymer Synthesis Supercritical CO2 Polymerization

Plasma-Polymerized Coating Performance: F/C Ratio Retention of 0.85 at 10 W vs. 0.69 at 100 W Quantifies Process-Dependent Fluorocarbon Chain Integrity

Plasma polymerization of 1H,1H,2H-perfluoro-1-decene (HDFD) yields fluorocarbon coatings whose F/C ratio, measured by EDX, decreases from 0.85 at 10 W to 0.69 at 100 W Yasuda factor (energy per monomer mass) [1][2]. This drop quantifies the progressive loss of perfluoroalkyl chain integrity under higher energy inputs, directly correlating with diminished hydro- and oleo-repellency. In comparison, plasma polymerization of perfluorooctyl ethylene (PFOE) in pulsed mode produced coatings with water contact angles of 120° initially, decreasing to 111° after two days and stabilizing thereafter [3]. The higher F/C ratio retention (0.85) at mild conditions with HDFD indicates superior preservation of CF2 moieties, which is critical for maintaining long-term hydrophobic performance. Coatings from HDFD also fulfilled anti-fogging criteria: low water contact angle (<20°) paired with high hexadecane contact angle (~70°) and preservation of optical transparency [4].

Plasma Polymerization Fluorocarbon Coatings Hydrophobic Thin Films

Antibody Microarray Surface Functionalization: 6× Higher Sensitivity than PEG Coatings with FD/AA Copolymer

Copolymerization of 1H,1H,2H-perfluoro-1-decene (FD) with acrylic acid (AA) and subsequent conjugation with protein G on PDMS substrates produced a functional surface with a contact angle of 81.97° (SD=1.55) post-coating and 76.90° (SD=1.72) after antibody binding [1]. The fluorinated coating exhibited six times higher sensitivity than PEG coatings in bioassays, without the need for blocking agents [1]. Spectroscopic analysis revealed a fluorine coverage of 35.4% and a dense multilayer formation at 50 mg/mm² [1]. While no direct comparative data using C6 or C8 perfluoroalkenes in identical microarray assays were found, the class-level inference is that the longer perfluorooctyl chain in FD contributes to superior non-fouling properties by presenting a more densely packed, low-energy surface that resists protein adsorption [2].

Biochip Coatings Non-specific Protein Binding Fluorinated Surface Modification

Octanol-Water Partition Coefficient: LogP = 6.18 for C10 vs. ~3.64 for C6 Analog Defines Fluorous Phase Affinity

The calculated LogP (octanol-water partition coefficient) for 1H,1H,2H-perfluoro-1-decene is 6.18180 [1]. In contrast, the C6 homolog 1H,1H,2H-perfluoro-1-hexene has a reported LogP of approximately 3.64060 [2]. This 2.54 log unit difference corresponds to an approximately 350-fold higher partitioning into the octanol phase for the C10 compound [3]. The LogP value dictates compound retention in fluorous solid-phase extraction and fluorous liquid-liquid biphasic systems, where a minimum fluorous content is required for effective phase separation [4]. The C10 compound's higher LogP makes it a more effective fluorous tag for biphasic catalysis and separation than the C6 analog.

Fluorous Biphasic Catalysis Partition Coefficient Fluorous Tag Design

High-Value Application Scenarios for 1H,1H,2H-Perfluoro-1-decene Based on Quantitative Evidence


Controlled Radical Copolymerization (AGET ATRP) for Gradient Fluoropolymers

The extremely low reactivity ratio of rF-decene = 0.02 versus tBA (rtBA = 9.1) in AGET ATRP makes 1H,1H,2H-perfluoro-1-decene the monomer of choice for synthesizing gradient copolymers with precise compositional drift along the polymer backbone. This is critical for applications in supercritical CO2 media where molecular weights between 10,000–40,000 g/mol and narrow dispersity (1.1–2.1) are required [1]. Compared to the C8 analog (r ≈ 0.9 with VDF), the C10 monomer provides a 45-fold lower tendency for homopropagation, enabling finer architectural control in fluorous block and gradient copolymers [1][2].

High-Fluorine-Retention Plasma Coatings for Durable Hydrophobic Surfaces

For plasma-polymerized fluorocarbon coatings, 1H,1H,2H-perfluoro-1-decene (HDFD) enables an F/C ratio of 0.85 under mild deposition conditions (10 W), which is a benchmark for retaining the perfluoroalkyl structure critical for long-term hydro- and oleo-repellency [1][2]. Coatings derived from HDFD meet anti-fogging specifications (water contact angle <20°, hexadecane contact angle ≈70°) and maintain optical transparency, making the compound suitable for protective layers on optical components and display surfaces [3].

Fluorous-Tagged Intermediates and Ligands in Biphasic Catalysis

The high LogP of 6.18 for 1H,1H,2H-perfluoro-1-decene, compared to ~3.64 for the C6 analog, translates to approximately 350-fold greater affinity for the fluorous phase in biphasic systems [1][2]. This property makes the C10 compound a superior fluorous tag for ligands and catalysts intended for efficient recovery and recycling via liquid-liquid or solid-phase fluorous separations [3]. The vinyl group provides a versatile handle for further functionalization, enabling the synthesis of fluorous phosphines, bipyridines, and other ligands with predictable partition behavior .

Antibody Microarray Substrates with Enhanced Signal-to-Noise

Copolymerization of 1H,1H,2H-perfluoro-1-decene with acrylic acid produces a functional coating that yields sixfold higher bioassay sensitivity than PEG coatings while eliminating the need for blocking agents [1]. The fluorinated surface achieves a contact angle of 81.97° and maintains stable hydrophobicity over seven days at 4°C, with 35.4% fluorine coverage and 50 mg/mm² dense multilayer formation [1]. This quantitative performance supports its use in high-sensitivity diagnostic microarrays, particularly where non-specific protein adsorption must be minimized [1].

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